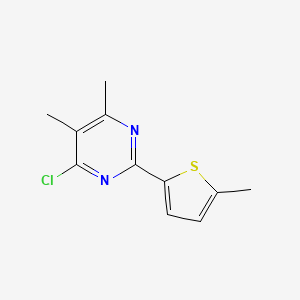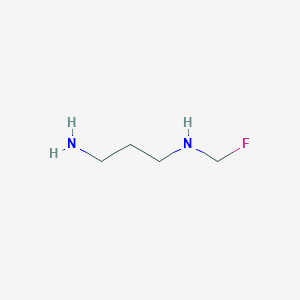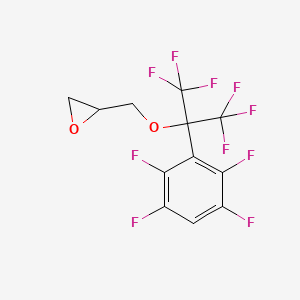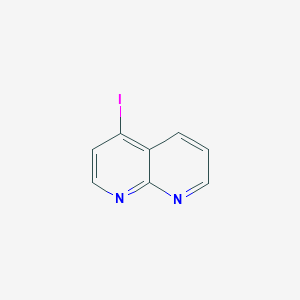
1-(4-Aminopiperidin-1-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminopiperidin-1-yl)butan-2-ol is a chemical compound with the molecular formula C9H20N2O. It is a versatile small molecule scaffold used in various scientific research applications. The compound is known for its unique structure, which includes a piperidine ring and a butanol side chain.
Preparation Methods
The synthesis of 1-(4-Aminopiperidin-1-yl)butan-2-ol typically involves the reaction of 4-aminopiperidine with butan-2-ol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity .
Chemical Reactions Analysis
1-(4-Aminopiperidin-1-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Scientific Research Applications
1-(4-Aminopiperidin-1-yl)butan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other chemical products
Mechanism of Action
The mechanism of action of 1-(4-Aminopiperidin-1-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(4-Aminopiperidin-1-yl)butan-2-ol can be compared with other similar compounds, such as:
1-(4-Aminopiperidin-1-yl)propan-2-ol: This compound has a similar structure but with a shorter side chain.
1-(4-Aminopiperidin-1-yl)pentan-2-ol: This compound has a longer side chain compared to this compound.
1-(4-Aminopiperidin-1-yl)hexan-2-ol: This compound has an even longer side chain and may exhibit different chemical and biological properties. The uniqueness of this compound lies in its specific structure, which provides a balance between hydrophilicity and hydrophobicity, making it suitable for various applications
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
1-(4-aminopiperidin-1-yl)butan-2-ol |
InChI |
InChI=1S/C9H20N2O/c1-2-9(12)7-11-5-3-8(10)4-6-11/h8-9,12H,2-7,10H2,1H3 |
InChI Key |
ZPDWBRRPHYDKFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN1CCC(CC1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


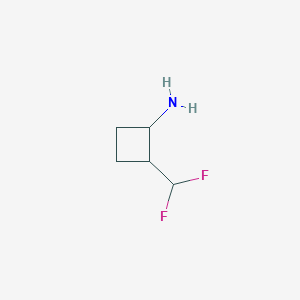
![1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B13341028.png)
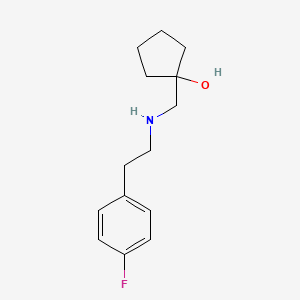
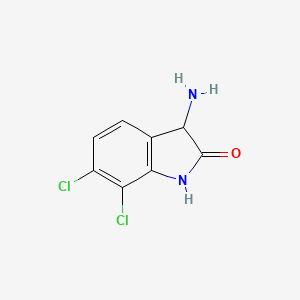
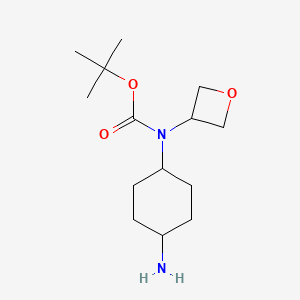
![(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine](/img/structure/B13341037.png)
![8-(2-Bromovinyl)-5-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13341039.png)
![1-[2-(Piperidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13341046.png)
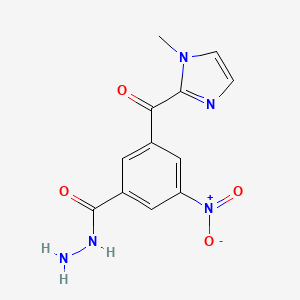
![Ethyl 6-oxo-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B13341050.png)
